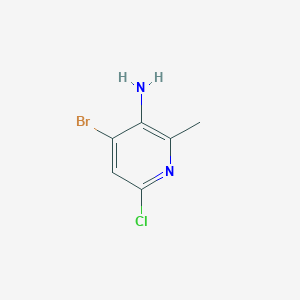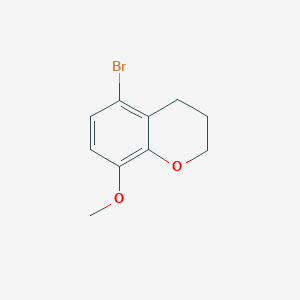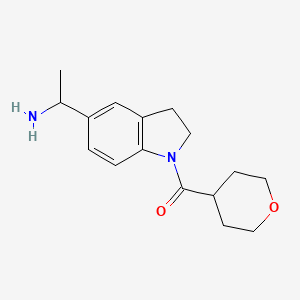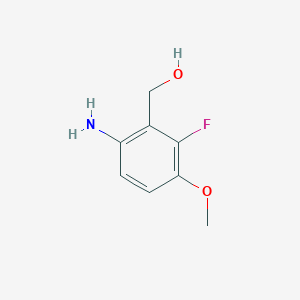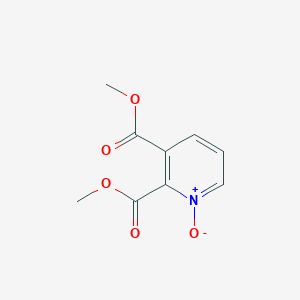
Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two carboxylic acid ester groups at the 2 and 3 positions of the pyridine ring, along with an N-oxide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide typically involves the oxidation of pyridine-2,3-dicarboxylic acid dimethyl ester. One common method is the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide functional group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also a key consideration in industrial production to minimize environmental impact.
化学反应分析
Types of Reactions
Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the N-oxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Pyridine-2,3-dicarboxylic acid dimethyl ester.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide involves its ability to act as an oxidizing agent. The N-oxide functional group can participate in redox reactions, transferring oxygen atoms to other molecules. This property makes it useful in various chemical transformations and as a potential therapeutic agent. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and other proteins through oxidation-reduction mechanisms.
相似化合物的比较
Similar Compounds
Pyridine-2,3-dicarboxylic acid dimethyl ester: Lacks the N-oxide functional group, making it less reactive in oxidation reactions.
Pyridine-2,4-dicarboxylic acid dimethyl ester: Different positional isomer with distinct chemical properties.
Pyridine-2,6-dicarboxylic acid dimethyl ester: Another positional isomer with unique reactivity.
Uniqueness
Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
dimethyl 1-oxidopyridin-1-ium-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8(11)6-4-3-5-10(13)7(6)9(12)15-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVROCIBWHZFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C([N+](=CC=C1)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methylsulfanylphenyl)ethyl]carbamate](/img/structure/B6302725.png)
![t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302737.png)
![Ethyl 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6302762.png)

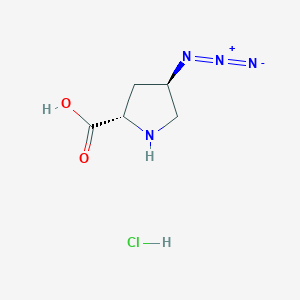
![[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B6302779.png)
